molecular formula C11H13NO3 B8673671 N,N-Dimethyl-2-phenyl-malonamic acid

N,N-Dimethyl-2-phenyl-malonamic acid

Cat. No.: B8673671
M. Wt: 207.23 g/mol
InChI Key: OQAVOLKMILMDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-2-phenyl-malonamic acid is a malonamic acid derivative characterized by a central malonamide backbone (two adjacent amide groups) substituted with a phenyl group at the second carbon and dimethylamino groups at the nitrogen atoms. The dimethyl and phenyl substituents likely enhance lipophilicity and steric bulk, influencing solubility, metabolic stability, and target interactions .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

3-(dimethylamino)-3-oxo-2-phenylpropanoic acid

InChI

InChI=1S/C11H13NO3/c1-12(2)10(13)9(11(14)15)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,14,15)

InChI Key

OQAVOLKMILMDON-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C(C1=CC=CC=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Malonamic Acid Derivatives

a. N-(4-Nitro-2-sulfamoyl-phenyl)-malonamic acid methyl ester

  • Structure: Features a nitro (-NO₂) and sulfamoyl (-SO₂NH₂) group on the phenyl ring, with a methyl ester at the terminal carboxyl group.
  • Application : Used as a precursor in synthesizing Setrobuvir, a hepatitis C therapeutic agent .
  • Key Differences : The sulfamoyl and nitro groups increase polarity and hydrogen-bonding capacity compared to N,N-Dimethyl-2-phenyl-malonamic acid, which lacks these electron-withdrawing substituents.

b. Benalaxyl and Metalaxyl

  • Structure : Alanine derivatives (single amide group) with substituted phenyl and acyl groups (e.g., methoxyacetyl in metalaxyl, phenylacetyl in benalaxyl).
  • Application : Systemic fungicides targeting oomycete pathogens .
  • Key Differences: this compound has a malonamide backbone (two amides), whereas these compounds are mono-amide alanine derivatives. The dimethylamino groups in the target compound may reduce hydrolysis susceptibility compared to metalaxyl’s methoxyacetyl group.

Acetamide Derivatives

N,N-Dimethyl-2-phenylacetamide

  • Structure: Acetamide core with a phenyl group at the second carbon and dimethylamino substitution.
  • Application: Industrial solvent or intermediate; noted as an irritant .

Amino Acid Derivatives

N-Methylalanine

  • Structure: Alanine (α-amino acid) with a methyl group on the nitrogen.
  • Application : Studied as a biomarker or metabolic intermediate .

Data Table: Comparative Analysis

Compound Core Structure Key Substituents Applications Notable Properties
This compound Malonamide Phenyl, N,N-dimethyl Research (inferred) High lipophilicity, steric bulk
N-(4-Nitro-2-sulfamoyl-phenyl)-malonamic acid methyl ester Malonamide Nitro, sulfamoyl, methyl ester Antiviral (hepatitis C) Polar, hydrogen-bond donor/acceptor
Metalaxyl Alanine derivative Methoxyacetyl, 2,6-dimethylphenyl Fungicide Systemic mobility, hydrolytic sensitivity
N,N-Dimethyl-2-phenylacetamide Acetamide Phenyl, N,N-dimethyl Industrial solvent Irritant, moderate polarity
N-Methylalanine α-Amino acid N-methyl Biomarker Metabolic intermediate, zwitterionic

Research Findings and Implications

  • Bioactivity : Malonamide derivatives like N-(4-nitro-2-sulfamoyl-phenyl)-malonamic acid methyl ester demonstrate antiviral activity due to electron-deficient aromatic rings enhancing target binding . The phenyl group in this compound may similarly facilitate π-π interactions in drug-receptor binding.
  • Stability: N,N-Dimethyl substitution likely improves metabolic stability compared to mono-methyl or ester-containing analogs (e.g., metalaxyl), which are prone to enzymatic hydrolysis .
  • Toxicity : Acetamide derivatives like N,N-Dimethyl-2-phenylacetamide exhibit irritant properties, suggesting malonamic acid analogs should be evaluated for similar risks .

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